Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is a complex organic compound that features a benzene ring substituted with a phenoxy group and a thioether linkage to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with a thiol compound to form a thioether linkage. This intermediate is then reacted with a phenoxy-substituted benzene derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thioether derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The thioether linkage and phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of the compound.
Phenoxybenzene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thioether linkage and phenoxy substitution make it a valuable compound for various applications.
Properties
CAS No. |
80843-72-7 |
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Molecular Formula |
C23H23ClOS |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-chloro-4-[2-methyl-1-[(3-phenoxyphenyl)methylsulfanyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H23ClOS/c1-23(2,19-11-13-20(24)14-12-19)17-26-16-18-7-6-10-22(15-18)25-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
DLWSSHVBFZFAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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